2-{[(Furan-2-yl)methyl][(thiophen-2-yl)methyl]amino}-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-{[(Furan-2-yl)methyl][(thiophen-2-yl)methyl]amino}-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound with the molecular formula C24H27N3O4S2 and a molecular weight of 485.62. This compound is characterized by the presence of multiple functional groups, including furan, thiophene, piperazine, and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Furan-2-yl)methyl][(thiophen-2-yl)methyl]amino}-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include furan-2-carbaldehyde, thiophene-2-carbaldehyde, and piperazine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(Furan-2-yl)methyl][(thiophen-2-yl)methyl]amino}-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[(Furan-2-yl)methyl][(thiophen-2-yl)methyl]amino}-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Furan-2-yl)methyl][(thiophen-2-yl)methyl]amino}-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Furan-2-yl)methyl][(thiophen-2-yl)methyl]amino}-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one shares similarities with other compounds containing furan, thiophene, and piperazine groups.
- Examples include 2-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-1-[4-[(E)-2-phenylethenyl]piperazin-1-yl]ethanone and 2-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c28-24(20-25(18-22-8-4-15-31-22)19-23-9-5-16-32-23)26-11-13-27(14-12-26)33(29,30)17-10-21-6-2-1-3-7-21/h1-10,15-17H,11-14,18-20H2/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXLIXHLQHLORU-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN(CC2=CC=CO2)CC3=CC=CS3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CN(CC2=CC=CO2)CC3=CC=CS3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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